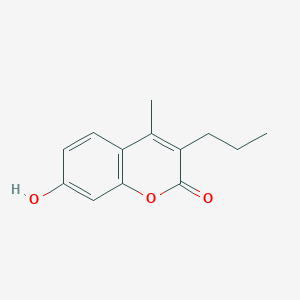
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Descripción general
Descripción
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic and Bactericidal Activity : 7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives have shown significant cytotoxic and bactericidal activities. Specific compounds synthesized from this chemical have demonstrated high degrees of cytotoxicity and bactericidal effectiveness (Khan et al., 2003).
Antimicrobial Activity : Various derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one, synthesized through different chemical processes, have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, showing promising results (Čačić et al., 2009).
Antifungal and Antioxidant Activity : Certain synthesized compounds from 7-Hydroxy-4-methyl-2H-chromen-2-one have displayed potent antifungal activity, especially against Candida albicans, and excellent antioxidant properties (Khan et al., 2004).
Fluorescent Probes in Molecular Biology and Medicine : Some derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one have been synthesized and studied for their absorption and fluorescence characteristics, assessing their potential as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Synthesis of Novel Compounds : There's ongoing research into the synthesis of novel compounds using 7-Hydroxy-4-methyl-2H-chromen-2-one as a starting material. These compounds are further evaluated for various biological activities, including antimicrobial properties (Čačić et al., 2006).
Radical Scavenger Activity : Studies have also been conducted on the antioxidant properties of certain derivatives, exploring their capacity for radical-scavenging, which is crucial in developing therapeutic agents (Marino et al., 2016).
Propiedades
IUPAC Name |
7-hydroxy-4-methyl-3-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUWQFMRNKNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418752 | |
| Record name | 7-hydroxy-4-methyl-3-propylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one | |
CAS RN |
19491-93-1 | |
| Record name | 7-hydroxy-4-methyl-3-propylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




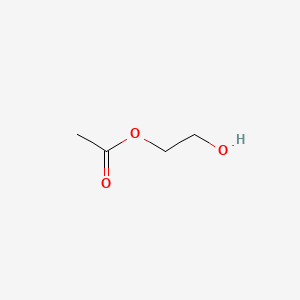
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide](/img/structure/B7771456.png)




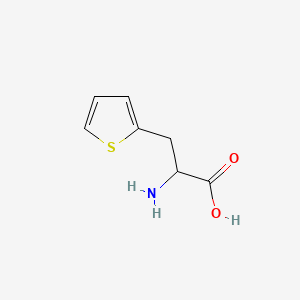

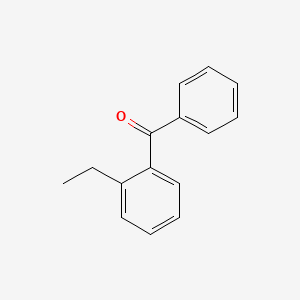
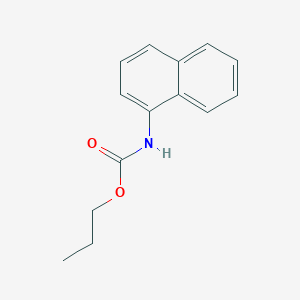
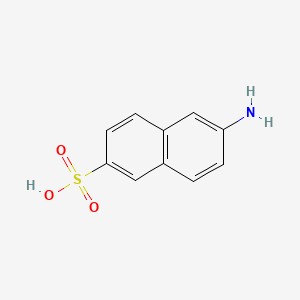
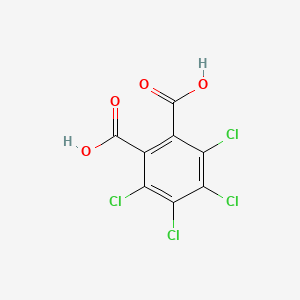
![2-[(Tert-butoxycarbonyl)amino]-3-[(4-methylbenzyl)thio]propanoic acid](/img/structure/B7771562.png)